2,4-Bis(trifluoromethyl)benzenesulfonamide
Overview
Description
2,4-Bis(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H5F6NO2S and a molecular weight of 293.19 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a sulfonamide functional group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2,4-bis(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at ambient conditions to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction setups to ensure consistent quality and yield. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride or potassium carbonate, and oxidizing agents such as hydrogen peroxide or potassium permanganate. The reactions are typically carried out under mild conditions to prevent degradation of the trifluoromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while condensation reactions can produce imines or other nitrogen-containing compounds.
Scientific Research Applications
2,4-Bis(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form strong hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonamide
- 2-(Trifluoromethyl)benzenesulfonamide
- 3,5-Bis(trifluoromethyl)benzenesulfonamide
Uniqueness
2,4-Bis(trifluoromethyl)benzenesulfonamide is unique due to the presence of two trifluoromethyl groups at the 2 and 4 positions on the benzene ring. This structural feature imparts greater stability and lipophilicity compared to similar compounds with fewer trifluoromethyl groups. Additionally, the compound’s ability to form strong hydrogen bonds with biological targets makes it a valuable tool in drug discovery and biochemical research .
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-2-6(18(15,16)17)5(3-4)8(12,13)14/h1-3H,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIARAVCNMEMDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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